Cas no 1036508-26-5 (5-(4-acetylpiperazin-1-yl)sulfonylthiophene-3-carboxylic acid)

5-(4-acetylpiperazin-1-yl)sulfonylthiophene-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- AKOS009053430
- 1036508-26-5
- EN300-28293583
- Z133615068
- 5-[(4-acetylpiperazin-1-yl)sulfonyl]thiophene-3-carboxylic acid
- 5-(4-acetylpiperazin-1-yl)sulfonylthiophene-3-carboxylic acid
-
- Inchi: 1S/C11H14N2O5S2/c1-8(14)12-2-4-13(5-3-12)20(17,18)10-6-9(7-19-10)11(15)16/h6-7H,2-5H2,1H3,(H,15,16)
- InChI Key: MDHGYQITLPSEOR-UHFFFAOYSA-N
- SMILES: S(C1=CC(C(=O)O)=CS1)(N1CCN(C(C)=O)CC1)(=O)=O
Computed Properties
- Exact Mass: 318.03441390g/mol
- Monoisotopic Mass: 318.03441390g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 493
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 132Ų
5-(4-acetylpiperazin-1-yl)sulfonylthiophene-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28293583-0.1g |
5-[(4-acetylpiperazin-1-yl)sulfonyl]thiophene-3-carboxylic acid |
1036508-26-5 | 95.0% | 0.1g |
$678.0 | 2025-03-19 | |
Enamine | EN300-28293583-5.0g |
5-[(4-acetylpiperazin-1-yl)sulfonyl]thiophene-3-carboxylic acid |
1036508-26-5 | 95.0% | 5.0g |
$2235.0 | 2025-03-19 | |
Enamine | EN300-28293583-0.05g |
5-[(4-acetylpiperazin-1-yl)sulfonyl]thiophene-3-carboxylic acid |
1036508-26-5 | 95.0% | 0.05g |
$647.0 | 2025-03-19 | |
Enamine | EN300-28293583-10.0g |
5-[(4-acetylpiperazin-1-yl)sulfonyl]thiophene-3-carboxylic acid |
1036508-26-5 | 95.0% | 10.0g |
$3315.0 | 2025-03-19 | |
Enamine | EN300-28293583-5g |
5-[(4-acetylpiperazin-1-yl)sulfonyl]thiophene-3-carboxylic acid |
1036508-26-5 | 90% | 5g |
$2235.0 | 2023-09-08 | |
Enamine | EN300-28293583-2.5g |
5-[(4-acetylpiperazin-1-yl)sulfonyl]thiophene-3-carboxylic acid |
1036508-26-5 | 95.0% | 2.5g |
$1509.0 | 2025-03-19 | |
Enamine | EN300-28293583-1.0g |
5-[(4-acetylpiperazin-1-yl)sulfonyl]thiophene-3-carboxylic acid |
1036508-26-5 | 95.0% | 1.0g |
$770.0 | 2025-03-19 | |
Enamine | EN300-28293583-1g |
5-[(4-acetylpiperazin-1-yl)sulfonyl]thiophene-3-carboxylic acid |
1036508-26-5 | 90% | 1g |
$770.0 | 2023-09-08 | |
Enamine | EN300-28293583-10g |
5-[(4-acetylpiperazin-1-yl)sulfonyl]thiophene-3-carboxylic acid |
1036508-26-5 | 90% | 10g |
$3315.0 | 2023-09-08 | |
Enamine | EN300-28293583-0.25g |
5-[(4-acetylpiperazin-1-yl)sulfonyl]thiophene-3-carboxylic acid |
1036508-26-5 | 95.0% | 0.25g |
$708.0 | 2025-03-19 |
5-(4-acetylpiperazin-1-yl)sulfonylthiophene-3-carboxylic acid Related Literature
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
Additional information on 5-(4-acetylpiperazin-1-yl)sulfonylthiophene-3-carboxylic acid
Introduction to 5-(4-acetylpiperazin-1-yl)sulfonylthiophene-3-carboxylic Acid (CAS No. 1036508-26-5)
5-(4-acetylpiperazin-1-yl)sulfonylthiophene-3-carboxylic acid, with the CAS number 1036508-26-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of sulfonylthiophene derivatives, which are known for their diverse biological activities and potential therapeutic applications. The presence of both the piperazine and sulfonyl groups in its molecular structure imparts unique chemical properties that make it a valuable candidate for further investigation.
The molecular structure of 5-(4-acetylpiperazin-1-yl)sulfonylthiophene-3-carboxylic acid consists of a thiophene ring substituted with a carboxylic acid group at the 3-position and a sulfonyl group linked to a piperazine moiety at the 4-position. This arrangement not only contributes to its distinct physicochemical properties but also opens up possibilities for various chemical modifications and functionalizations. Such structural features are often exploited in the design of novel drugs, aiming to enhance bioavailability, target specificity, and overall efficacy.
In recent years, there has been a growing interest in thiophene-based compounds due to their broad spectrum of biological activities. These compounds have shown promise in treating various diseases, including neurological disorders, cancer, and inflammatory conditions. The piperazine ring in 5-(4-acetylpiperazin-1-yl)sulfonylthiophene-3-carboxylic acid is particularly noteworthy, as it is a common pharmacophore found in many pharmacologically active agents. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable building block for drug design.
The sulfonyl group in the compound's structure also plays a crucial role in its biological activity. Sulfonyl groups are known for their ability to enhance binding affinity and selectivity, making them integral components in many drugs used for conditions like diabetes and cancer. The combination of these functional groups in 5-(4-acetylpiperazin-1-yl)sulfonylthiophene-3-carboxylic acid suggests potential applications in multiple therapeutic areas.
Recent studies have highlighted the importance of sulfonylthiophene derivatives in medicinal chemistry. These compounds have been investigated for their anti-inflammatory, antiviral, and anticancer properties. For instance, derivatives of sulfonylthiophenes have shown significant activity against certain types of cancer cells by inhibiting key signaling pathways involved in tumor growth and progression. The carboxylic acid group in 5-(4-acetylpiperazin-1-yl)sulfonylthiophene-3-carboxylic acid further enhances its potential as a drug candidate by allowing for additional modifications such as esterification or amidation, which can fine-tune its pharmacological properties.
The synthesis of 5-(4-acetylpiperazin-1-yl)sulfonylthiophene-3-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include the reaction of thiophene derivatives with appropriate sulfonylation agents followed by functionalization at the 3-position with an acetylated piperazine moiety. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to improve synthetic efficiency and selectivity.
In terms of pharmacological evaluation, 5-(4-acetylpiperazin-1-yl)sulfonylthiophene-3-carboxylic acid has shown promising results in preclinical studies. Its ability to interact with specific biological targets has been demonstrated through both computational modeling and experimental assays. These studies suggest that the compound may have therapeutic potential in treating conditions such as neurological disorders, where modulation of neurotransmitter activity is crucial.
The solubility and stability of 5-(4-acetylpiperazin-1-yl)sulfonylthiophene-3-carboxylic acid are important factors to consider in drug development. The presence of both polar (carboxylic acid) and non-polar (thiophene ring) functional groups affects its solubility profile, making it suitable for formulation into various dosage forms. Additionally, its stability under different storage conditions is crucial for ensuring shelf-life and efficacy.
In conclusion, 5-(4-acetylpiperazin-1-yl)sulfonylthiophene-3-carboxylic acid (CAS No. 1036508-26-5) is a structurally interesting compound with significant potential in pharmaceutical applications. Its unique combination of functional groups makes it a versatile scaffold for drug design, with promising results observed in preclinical studies. Further research is warranted to fully elucidate its therapeutic potential and optimize its synthetic pathways for industrial-scale production.
1036508-26-5 (5-(4-acetylpiperazin-1-yl)sulfonylthiophene-3-carboxylic acid) Related Products
- 2228491-72-1(Methyl 4-amino-3-(6-bromopyridin-3-yl)butanoate)
- 1804742-52-6(Ethyl 4-iodo-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylate)
- 55996-28-6(2-methoxy-6-methyl-3H-pyrimidin-4-one)
- 400750-35-8(2-(3-BENZYLOXYPHENYL)ANILINE)
- 38183-03-8(7,8-Dihydroxyflavone)
- 1609394-78-6(3-Pyridazinecarboxamide, 4,6-dichloro-N-methyl-)
- 77251-75-3(3-(4-Ethoxyphenyl)acryloyl Chloride)
- 1263376-36-8(2,5-Dibromo-3,6-difluorothiophenol)
- 1804699-16-8(4-Amino-3-chloro-6-(difluoromethyl)-2-methylpyridine)
- 62720-28-9(1,2,3-trichloro-4-iodobenzene)



